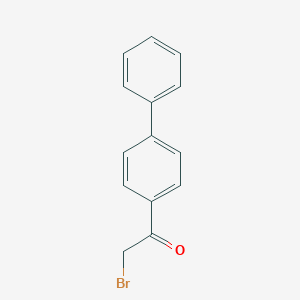
2-溴-4'-苯基苯乙酮
描述
It is a yellow to beige-brown powder with a melting point of 123-127°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
科学研究应用
2-Bromo-4’-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
2-Bromo-4’-phenylacetophenone is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . The specific targets of this compound can vary depending on the final product it is used to synthesize. It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Mode of Action
The mode of action of 2-Bromo-4’-phenylacetophenone is primarily through its reactivity as an α-bromoketone . In the α-bromination reaction of carbonyl compounds, under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2-Bromo-4’-phenylacetophenone is the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment. The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .
Result of Action
The result of the action of 2-Bromo-4’-phenylacetophenone is the production of a variety of compounds, depending on the specific reactions it is involved in. For example, in the Suzuki reaction, it can help produce a variety of styrenes, alkenes, and biphenyls . It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Action Environment
The action of 2-Bromo-4’-phenylacetophenone can be influenced by various environmental factors. For example, the Suzuki reaction, in which this compound is often involved, requires a basic environment and the presence of a palladium catalyst . Additionally, specific reaction conditions, such as temperature and the presence of other reagents, can also influence the reaction’s efficiency and the yield of the final product .
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4’-phenylacetophenone can be synthesized through the α-bromination of acetophenone derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is typically carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Another method involves catalyst-free α-bromination using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte at room temperature .
Industrial Production Methods: Industrial production of 2-Bromo-4’-phenylacetophenone often employs large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and safety.
化学反应分析
Types of Reactions: 2-Bromo-4’-phenylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Reduction Reactions: Alcohols or other reduced compounds.
Oxidation Reactions: Carboxylic acids or other oxidized products.
相似化合物的比较
- 4-Phenylphenacyl bromide
- 4-Chloro-α-bromo-acetophenone
- 4-Bromoacetophenone
Comparison: 2-Bromo-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. For example, 4-Phenylphenacyl bromide has a similar structure but lacks the specific substitution pattern of 2-Bromo-4’-phenylacetophenone, resulting in different reactivity and applications.
属性
IUPAC Name |
2-bromo-1-(4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGZRVXCKCJGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059660 | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 4-Phenylphenacyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11220 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
135-73-9 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylphenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4'-phenylacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4-yl bromomethyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ97JC5PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Bromo-4'-phenylacetophenone?
A1: 2-Bromo-4'-phenylacetophenone is an organic compound with the molecular formula C14H11BrO. While the provided abstracts don't detail specific spectroscopic data, its crystal structure has been determined. It crystallizes in the orthorhombic system, space group Peab. [] The bromoacetyl group is inclined at 5.4° relative to the adjacent phenyl group, and the two phenyl groups of the biphenyl moiety are inclined at 33.9°. []
Q2: How is 2-Bromo-4'-phenylacetophenone used in the synthesis of other compounds?
A2: 2-Bromo-4'-phenylacetophenone serves as a valuable building block in organic synthesis. One example is its reaction with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles, leading to the formation of novel 3-aryl-6-(1,1′-biphenyl-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. [] This highlights the compound's versatility in constructing more complex heterocyclic systems with potential biological activities.
Q3: Can you describe a specific reaction involving 2-Bromo-4'-phenylacetophenone and its products?
A3: 2-Bromo-4'-phenylacetophenone reacts with 1,1-bis(diphenylphosphino)methane (dppm) to yield a phosphonium salt, [Ph2PCH2PPh2CH2C(O)C6H4Ph]Br. [] This salt can then be converted to a bidentate phosphorus ylide, Ph2PCH2PPh2=C(H)C(O)C6H4Ph, by treatment with a base. [] This ylide can further react with mercury(II) halides to form mononuclear complexes, demonstrating the compound's utility as a precursor for organometallic species. []
Q4: Are there any studies on the stability and compatibility of 2-Bromo-4'-phenylacetophenone?
A4: While specific stability data isn't provided in the abstracts, one study examines the reaction of 2-Bromo-4'-phenylacetophenone with powdered sodium hydroxide in ether. [] This suggests potential sensitivity towards strong bases, a factor to consider in reaction design and storage conditions.
Q5: What analytical techniques are relevant to the study of 2-Bromo-4'-phenylacetophenone?
A5: The characterization of 2-Bromo-4'-phenylacetophenone and its derivatives relies heavily on spectroscopic methods. FTIR, 1H NMR, 31P NMR, and 13C NMR are all employed to elucidate structural features. [, ] Additionally, single-crystal X-ray diffraction has been crucial in determining the precise three-dimensional arrangement of atoms within the molecule. [, ] Electrospray Ionisation Mass Spectrometry (ESI-MS) has also been used to monitor the stepwise alkylation of platinum complexes incorporating this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


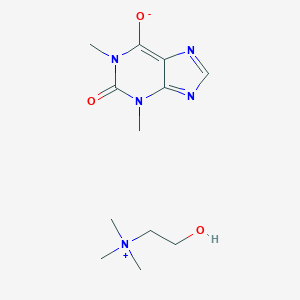
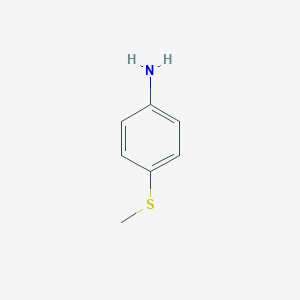

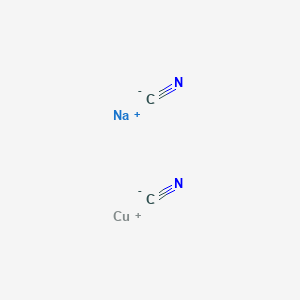
![(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B85595.png)
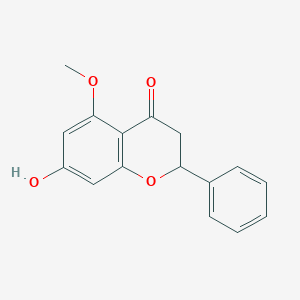

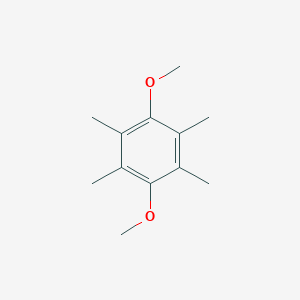

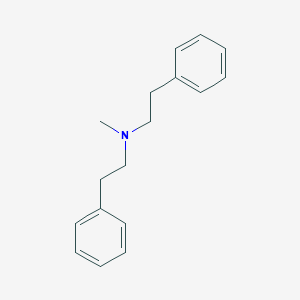
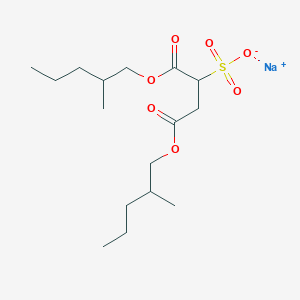
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
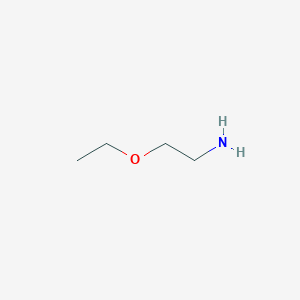
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)
